molecular formula C10H9ClF4S B14054693 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene

Cat. No.: B14054693
M. Wt: 272.69 g/mol
InChI Key: KUTOGFZICUQKSC-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of the 3-chloropropyl group and the fluorine atom onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

    Introduction of the Trifluoromethylthio Group: The trifluoromethylthio group is introduced via a nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.

Chemical Reactions Analysis

1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(3-Chloropropyl)-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9ClF4S

Molecular Weight

272.69 g/mol

IUPAC Name

2-(3-chloropropyl)-4-fluoro-1-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF4S/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

KUTOGFZICUQKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCCl)SC(F)(F)F

Origin of Product

United States

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